9-Azabicyclo[3.3.1]nonan-3-ol
Description
Historical Context of Azabicyclic Scaffolds in Medicinal Chemistry
The use of specific molecular frameworks, or scaffolds, that are consistently found in biologically active compounds is a long-standing concept in medicinal chemistry. In 1988, the term 'privileged structures' was introduced to describe molecular subunits that are present in drugs with diverse therapeutic uses, suggesting they are particularly effective at interacting with various proteins. ufrj.brrsc.org Azabicyclic scaffolds, which are bicyclic structures containing at least one nitrogen atom, represent an important class of these privileged structures. ufrj.brpageplace.de
Historically, many drug discovery efforts were rooted in the study of natural products, which often possess complex and biologically interesting scaffolds. acs.org The challenge and satisfaction of synthesizing these complex molecules drove innovation. acs.org Azabicyclic frameworks are common in many natural alkaloids, which has spurred the development of synthetic routes to access these and related structures. researchgate.net This focus on synthesis has allowed chemists to systematically explore "chemical space" and create libraries of compounds based on these valuable scaffolds for screening and drug discovery. researchgate.net
Significance of the 9-Azabicyclo[3.3.1]nonane Framework in Drug Discovery
The 9-azabicyclo[3.3.1]nonane framework is a prominent scaffold in numerous bioactive compounds, making it highly valuable in drug development. Its rigid, bicyclic structure provides a fixed three-dimensional conformation, which can enhance binding affinity to biological targets. This conformational rigidity is a key feature that medicinal chemists exploit to design novel drug candidates with potentially improved efficacy.
Derivatives of this framework have been investigated for a wide range of potential therapeutic applications. They are particularly noted for their use in developing neuroactive compounds for conditions like neurodegenerative disorders, pain, depression, and anxiety, owing to their ability to modulate neurotransmitter systems. evitachem.com For example, various derivatives have been developed as monoamine reuptake inhibitors, which are crucial for treating depression and other mood disorders. epo.org The structural motif is also found in compounds explored as modulators of acetylcholine (B1216132) receptors and as potential analgesics. solubilityofthings.com The versatility of the 9-azabicyclo[3.3.1]nonane core allows for the creation of diverse derivatives with tailored pharmacological profiles.
Table 1: Examples of Bioactive 9-Azabicyclo[3.3.1]nonane Derivatives This table is interactive. You can sort and filter the data.
| Compound Derivative | Area of Research | Significance |
|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Neuropharmacology, Oncology | A key intermediate for synthesizing agents targeting neurological disorders and for cancer research. |
| Exo-3-(Benzo[b]thiophen-4-yloxy)-9-azabicyclo[3.3.1]nonane | CNS Disorders | Investigated as a monoamine reuptake inhibitor for treating depression. epo.org |
| 3-Methyl-9-azabicyclo[3.3.1]nonan-3-ol Derivatives | Pain Management, Neuroprotection | Used to develop selective sigma receptor ligands, which may modulate pain pathways. evitachem.com |
| 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | Neurological Disorders | A candidate for developing new therapeutic agents targeting conditions like depression and anxiety. evitachem.com |
Overview of Research Trajectories for 9-Azabicyclo[3.3.1]nonan-3-ol
Research on this compound itself focuses primarily on its role as a versatile synthetic intermediate. smolecule.com The molecule's hydroxyl (-OH) group and the nitrogen atom in the bicyclic structure are key sites for chemical reactions, allowing for the synthesis of more complex molecules. evitachem.comsmolecule.com
One major research trajectory involves the synthesis of the endo isomer of the compound, endo-9-azabicyclo[3.3.1]nonan-3-ol, which is a useful intermediate for producing both agrochemicals and medicines. smolecule.compatsnap.comgoogle.com Efficient production methods are a key area of study. For instance, research has demonstrated that the reduction of a 9-azabicyclo[3.3.1]nonan-3-one precursor using a ruthenium complex as a catalyst is a cost-effective method for producing the endo-isomer. patsnap.comgoogle.com Other methods include reduction using sodium borohydride (B1222165) in methanol (B129727). smolecule.com
Another significant research path is the use of this compound and its immediate precursors to create derivatives with specific biological activities. The alcohol functional group can be oxidized to a ketone, while the nitrogen atom allows for substitutions to introduce various functional groups. evitachem.comsmolecule.com These modifications are central to developing compounds for specific biological targets. For example, derivatives are synthesized to act as research tools for exploring receptor interactions, such as those involving sigma receptors, which are implicated in pain and depression. evitachem.com Furthermore, the N-oxyl derivative of the parent 9-azabicyclo[3.3.1]nonane scaffold, known as ABNO, has been developed as a highly active organocatalyst for the oxidation of alcohols, demonstrating a different facet of research stemming from this core structure. acs.orgresearchgate.net
Table 2: Synthesis and Applications of this compound Derivatives This table is interactive. You can sort and filter the data.
| Reaction Type | Reagents/Catalysts | Resulting Compound/Application |
|---|---|---|
| Reduction of Ketone | Hydrogen gas with Ruthenium catalyst; Sodium borohydride. smolecule.compatsnap.com | Production of endo-9-azabicyclo[3.3.1]nonan-3-ol for use as a pharmaceutical or agrochemical intermediate. smolecule.compatsnap.comgoogle.com |
| Oxidation of Alcohol | Oxidizing agents like chromium trioxide. evitachem.com | Conversion of the hydroxyl group to a ketone, creating precursors for other derivatives. evitachem.com |
| Nucleophilic Substitution | Various, at the nitrogen atom. evitachem.com | Creation of diverse derivatives for exploring structure-activity relationships, e.g., for monoamine reuptake inhibitors. epo.org |
Structure
3D Structure
Properties
IUPAC Name |
9-azabicyclo[3.3.1]nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-6-2-1-3-7(5-8)9-6/h6-10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZFLHAAIKYNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC(C1)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30487229 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26651-94-5 | |
| Record name | 9-Azabicyclo[3.3.1]nonan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30487229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization of the 9 Azabicyclo 3.3.1 Nonan 3 Ol Scaffold
Classical Synthetic Approaches to the 9-Azabicyclo[3.3.1]nonan-3-ol Core
The construction of the this compound core is predominantly achieved through two strategic approaches: the reduction of ketone precursors and cyclocondensation reactions.
Reduction of 9-Azabicyclo[3.3.1]nonan-3-one Precursors
A principal and widely utilized method for synthesizing this compound involves the reduction of the corresponding ketone, 9-azabicyclo[3.3.1]nonan-3-one. smolecule.comgoogle.com This transformation can be accomplished using a variety of reducing agents and methodologies, each offering distinct advantages in terms of stereoselectivity, cost, and reaction conditions. google.com
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for the conversion of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding alcohol. smolecule.com This method is often favored for its operational simplicity and the mild reaction conditions required. For instance, endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol can be synthesized by treating the ketone precursor with sodium borohydride in a methanol (B129727) solvent. epo.orgpatsnap.com The reaction is typically performed at a low temperature, such as 0°C, and then allowed to warm to room temperature over several hours. google.com This process has been shown to produce the desired alcohol in high yield. google.comepo.org
Table 1: Synthesis of endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol via Sodium Borohydride Reduction
| Precursor | Reducing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium Borohydride | Methanol | 0°C to ambient | 100% (crude) | epo.org |
Catalytic hydrogenation using ruthenium complexes presents a cost-effective and efficient alternative for the synthesis of endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives. google.com This method involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen gas in the presence of a ruthenium catalyst. patsnap.com A key advantage of this approach is the high selectivity for the endo isomer under mild reaction conditions. The process is also noted for generating minimal waste, making it an environmentally favorable option for large-scale production. google.com For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one to endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol has been successfully achieved using a ruthenium catalyst under a hydrogen gas pressure of 10 atm at 25°C. patsnap.com
Table 2: Ruthenium-Catalyzed Hydrogenation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
| Precursor | Catalyst | Gas | Pressure | Temperature | Product | Reference |
|---|---|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Ruthenium Complex | Hydrogen | 10 atm | 25°C | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | patsnap.com |
A classic, yet effective, method for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives involves the use of sodium metal in a high-boiling alcohol solvent such as 1-pentanol (B3423595). epo.org This reduction is carried out at reflux temperature. For example, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one has been successfully reduced using this method by heating the reaction mixture at 136°C for two hours. epo.orggoogle.com
Table 3: Reduction of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one with Sodium in 1-Pentanol
| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Reference |
|---|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium | 1-Pentanol | 136°C (reflux) | 2 hours | epo.orggoogle.com |
For certain heteroanalogs of the 9-azabicyclo[3.3.1]nonane system, such as 3,7-diheterabicyclo[3.3.1]nonan-9-ones, lithium aluminum hydride (LiAlH₄) has been utilized as a potent reducing agent. researchgate.net The reduction of these ketone precursors with LiAlH₄ can lead to a mixture of two stereoisomeric secondary alcohols. researchgate.net This highlights the influence of the bicyclic ring system's specific heteroatoms on the stereochemical outcome of the reduction.
Metal-based Reductions (e.g., Sodium in 1-Pentanol)
Mannich Cyclocondensation Reactions
The core 9-azabicyclo[3.3.1]nonan-3-one structure, the immediate precursor to this compound, is often constructed via a Mannich cyclocondensation reaction. This one-pot reaction typically involves the condensation of an amine, an aldehyde (or its equivalent), and a dicarboxylic acid or its derivative. orgsyn.org A common example is the reaction between benzylamine (B48309), glutaraldehyde, and 3-oxopentanedioic acid (acetonedicarboxylic acid). google.com The reaction is often performed in an aqueous medium, and the pH is carefully controlled throughout the process. orgsyn.org This method allows for the efficient assembly of the bicyclic framework in a single synthetic step. smolecule.com Modified Mannich condensations have also been developed to synthesize a variety of substituted 3-azabicyclo[3.3.1]nonan-9-ones. nih.gov
Table 4: Typical Reactants in the Mannich Cyclocondensation for the 9-Azabicyclo[3.3.1]nonan-3-one Core
| Amine Component | Aldehyde Component | Dicarboxylic Acid Component | Product | Reference |
|---|---|---|---|---|
| Benzylamine | Glutaraldehyde | 3-Oxopentanedioic acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | google.com |
| Benzylamine Hydrochloride | Glutaraldehyde | 3-Oxopentanedioic acid | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | google.com |
Diels-Alder Reactions for Precursor Synthesis
The Diels-Alder reaction serves as a powerful tool for constructing cyclic and bicyclic precursors that can be further elaborated into the 9-azabicyclo[3.3.1]nonane system. This cycloaddition approach is particularly valuable for establishing the initial carbocyclic framework with a degree of stereocontrol. Research has shown that the Diels-Alder reaction can be a key step in synthetic routes targeting analogs of biologically active molecules containing the bicyclo[3.3.1]nonane core. rsc.org For instance, a targeted precursor for an aldolization reaction was prepared from a Diels-Alder adduct, demonstrating a stereocontrolled pathway to the bicyclic system. rsc.org While not always a direct route to the final heterocyclic compound, it provides essential intermediates that are then converted through subsequent cyclization and functional group manipulation steps. One study documented the synthesis of a 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one derivative using a Diels-Alder reaction followed by nucleophilic substitution, highlighting its utility in creating functionalized precursors.
Aldol (B89426) Condensation Strategies
Aldol condensation, particularly in an intramolecular fashion, represents a cornerstone strategy for the formation of the 9-azabicyclo[3.3.1]nonane ring system. This method often involves the cyclization of a suitably functionalized precursor, such as a ketoaldehyde, to forge the bicyclic structure. acs.org Base-promoted intramolecular aldolization has been extensively investigated for synthesizing the bicyclo[3.3.1]nonane core. rsc.org For example, NaOEt-promoted base-catalyzed intramolecular aldolization of a precursor furnished the desired bicycle in an 86% yield. rsc.org
Alternative methodologies include organocatalyzed and acid-catalyzed aldol condensations. rsc.org An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones has been successfully employed to create bicyclo[3.3.1]nonenone structures. rsc.org Furthermore, diastereoselective aldol reactions using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures (−78°C) have been shown to produce enantiomerically enriched products. These strategies underscore the versatility of the aldol reaction in constructing this specific bicyclic scaffold.
Stereoselective Synthesis of this compound Derivatives
Achieving stereochemical control is a critical challenge in the synthesis of this compound derivatives, as the biological activity of these compounds is often highly dependent on their specific stereoisomeric form. evitachem.com The rigid bicyclic structure contains multiple stereocenters, necessitating the use of advanced stereoselective synthetic methods to isolate the desired isomer.
Application of Chiral Auxiliaries and Asymmetric Catalysis
Chiral auxiliaries and asymmetric catalysis are fundamental to the enantioselective synthesis of 9-azabicyclo[3.3.1]nonane derivatives. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net This approach has been widely applied in asymmetric alkylations and aldol reactions to create valuable chiral building blocks. researchgate.net
Asymmetric catalysis, on the other hand, utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically pure product. For instance, the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a chiral ruthenium complex catalyst, such as one containing (S)-BINAP, can selectively produce the endo-3-hydroxy derivative with high enantioselectivity (up to 99% ee). This highlights the power of asymmetric catalysis in achieving high levels of stereocontrol in the synthesis of these bicyclic alcohols.
Diastereoselective Reaction Pathways
Diastereoselective reactions are crucial for controlling the relative stereochemistry of the multiple chiral centers within the 9-azabicyclo[3.3.1]nonane scaffold. A key example is the diastereoselective aldol reaction, which can be controlled to yield specific stereoisomers. The use of specific bases and reaction conditions, such as LDA in THF at -78°C, can favor the formation of one diastereomer over others, leading to enantiomerically enriched products.
Another significant diastereoselective pathway is the reduction of the ketone at the C-3 position of 9-azabicyclo[3.3.1]nonan-3-one. The approach of the reducing agent can be directed to either the exo or endo face of the molecule, resulting in the formation of two different diastereomeric alcohols. The choice of reducing agent and reaction conditions determines the stereochemical outcome. google.com
Resolution Techniques for Racemic Mixtures
When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques are required to separate them. libretexts.org Since enantiomers have identical physical properties, this is achieved by converting them into a mixture of diastereomers, which have different physical properties and can be separated. libretexts.org
One common method is the reaction of the racemic base, such as a this compound derivative, with an enantiomerically pure chiral acid like (+)-tartaric acid or (-)-mandelic acid. libretexts.org This forms a mixture of diastereomeric salts, which can then be separated by fractional crystallization. libretexts.orgresearchgate.net Once separated, the pure enantiomer can be recovered by treating the salt with a base. libretexts.org
Another powerful technique is chiral column chromatography, which can resolve racemic mixtures directly. Additionally, kinetic resolution using enzymes has been successfully applied. For example, the racemic diol precursor of a 9-azabicyclo[3.3.1]nonane derivative was resolved using lipase (B570770) from Candida rugosa (CRL), which selectively acetylates one enantiomer, allowing for separation. researchgate.net
Stereoselectivity in Reduction Processes
The reduction of the precursor ketone, 9-azabicyclo[3.3.1]nonan-3-one, to the corresponding alcohol is a critical step where stereoselectivity plays a major role. The orientation of the resulting hydroxyl group (endo or exo) is determined by the reducing agent and the reaction conditions.
For example, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (NaBH₄) in methanol typically yields the endo-alcohol as the major product. google.com In contrast, using sodium in refluxing 1-pentanol can favor the formation of the exo-alcohol. google.com
Catalytic hydrogenation offers another level of control. The use of ruthenium complex catalysts is particularly effective for producing the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative with high selectivity. patsnap.comgoogle.com This method is advantageous for its efficiency and for being a lower-cost process suitable for industrial applications. patsnap.com
The table below summarizes various reduction methods and their stereochemical outcomes.
| Precursor | Reagent/Catalyst | Solvent | Product | Outcome | Reference |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride (NaBH₄) | Methanol | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Major product | google.com |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium (Na) | 1-Pentanol | exo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Major product | google.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex | - | endo-9-Azabicyclo[3.3.1]nonan-3-ol derivative | High selectivity | patsnap.comgoogle.com |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | RuCl[(S)-BINAP] | - | endo-3-Hydroxy derivative | High enantioselectivity (up to 99% ee) |
Functionalization and Derivatization Strategies of the Core Scaffold
The strategic modification of the this compound core is essential for tuning its physicochemical and biological properties. Key sites for derivatization include the bridgehead nitrogen (N9), the hydroxyl group at C3, and other positions on the carbocyclic rings, allowing for the introduction of diverse functional groups.
N-Substitution Reactions (e.g., alkyl, aralkyl, cyclopropylalkyl, benzyl)
The secondary amine at the N9 position of the this compound scaffold is a prime target for substitution, enabling the introduction of a wide array of functional groups. These modifications are often achieved through standard alkylation or reductive amination procedures.
A common strategy involves the use of the N-benzyl group as both a functional substituent and a protecting group. For instance, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a key intermediate synthesized via a Mannich-type reaction from benzylamine, glutaraldehyde, and acetonedicarboxylic acid. orgsyn.orgrsc.orgepo.org Subsequent reduction of the ketone, typically with sodium borohydride, yields endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol . epo.orggoogle.comgoogle.com The benzyl (B1604629) group can be removed later via hydrogenolysis if the parent secondary amine is desired. orgsyn.orgepo.org
Direct N-alkylation of the de-benzylated scaffold allows for the introduction of various alkyl and cyclopropylalkyl groups. For example, 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol has been synthesized by introducing the cyclopropylmethyl group via alkylation methods. evitachem.com Similarly, other alkyl groups, such as propyl and isopropyl, have been attached at the N9 position. Research has also shown the synthesis of N-substituted analogs with longer alkyl chains, such as N-(4-aminobutyl) and N-(6-aminohexyl) derivatives, which are valuable for creating probes for biological receptors. nih.gov
Table 1: Examples of N-Substitution Reactions
| Starting Material | Reagents/Conditions | Product | Substitution Type | Reference |
|---|---|---|---|---|
| Benzylamine, Glutaraldehyde, Acetonedicarboxylic Acid | 1) Mannich reaction; 2) NaBH₄ reduction | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Benzyl (Aralkyl) | orgsyn.orggoogle.com |
| This compound | Cyclopropylmethyl halide, Base | 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol | Cyclopropylalkyl | evitachem.com |
| This compound | Alkyl halide (e.g., 1-bromopropane), Base | 9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol | Alkyl | |
| This compound | N-(4-bromobutyl)phthalimide, Base; then Hydrazine | N-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3-ol) | Alkyl (aminoalkyl) | nih.gov |
Modifications at the Hydroxyl Group (e.g., acylation)
The hydroxyl group at the C3 position is another key site for functionalization, most commonly through acylation reactions to form esters and carbamates. These modifications can significantly alter the molecule's properties.
A prominent example is the formation of phenylcarbamate analogs. The reaction of the 3α-hydroxyl group with various isocyanates yields N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamates . nih.govevitachem.com This acylation is crucial for developing ligands with specific biological targets. evitachem.com
Transesterification is another method used to modify the hydroxyl group. For example, the reaction of an N-methylated derivative with methyl (cyclopentyl)(hydroxy)(2-thienyl)acetate in the presence of sodium hydride leads to the formation of a more complex ester, demonstrating the versatility of the hydroxyl group in forming new C-O bonds.
Table 2: Examples of Hydroxyl Group Modifications
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| N-substituted 9-azabicyclo[3.3.1]nonan-3α-ol | Aryl isocyanate | Phenylcarbamate | nih.govevitachem.com |
| N-methyl-3-azabicyclo[3.3.1]nonan-9-ol | Methyl (cyclopentyl)(hydroxy)(2-thienyl)acetate, NaH | Ester |
Introduction of Exocyclic Functional Groups (e.g., ketone, phenyl, pyrrolidinyl, dioxolan, thiophene)
Introducing new functional groups onto the bicyclic core often begins with the ketone precursor, 9-azabicyclo[3.3.1]nonan-3-one . This ketone can be synthesized from its N-benzyl derivative followed by debenzylation, or directly via a modified Robinson–Schöpf reaction using ammonia. google.comacs.org The ketone itself is a key exocyclic functional group and a versatile intermediate.
The ketone at C3 can be protected as a dioxolane derivative, a common strategy in multi-step syntheses to allow for selective reactions at other sites. Furthermore, the ketone provides a handle for introducing nitrogen-containing groups. Reductive amination of 9-azabicyclo[3.3.1]nonan-3-one with primary or secondary amines, such as pyrrolidine, using a reducing agent like sodium triacetoxyhydridoborate, is a standard method to install amino groups like pyrrolidinyl at the C3 position. researchgate.net
Aryl groups, such as phenyl , can be introduced at various positions on the scaffold. The synthesis of 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one has been achieved through a Mannich reaction using aniline. nih.gov Subsequent reduction would yield the corresponding 3-ol derivative. Other methods can install a phenyl group directly on the carbocyclic ring. bldpharm.com
Heteroaromatic groups like thiophene have also been incorporated. One method involves reacting the C3-ketone with a thiophene-containing hydrazide to form a thienoyl hydrazone derivative. scirp.org
Table 3: Examples of Exocyclic Functional Group Introduction
| Precursor/Starting Material | Reagents/Conditions | Functional Group Introduced | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | Oxidation (e.g., CrO₃) | Ketone | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | evitachem.com |
| Glutaraldehyde, Aniline, 3-Oxopentanedioic acid | Mannich reaction | Phenyl (at N9) | 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one | nih.gov |
| 9-Azabicyclo[3.3.1]nonan-3-one | Pyrrolidine, NaBH(OAc)₃ | Pyrrolidinyl (at C3) | 3-(Pyrrolidin-1-yl)-9-azabicyclo[3.3.1]nonane | researchgate.net |
| 9-Azabicyclo[3.3.1]nonan-3-one | 2-Thiophenecarboxylic acid hydrazide, Acetic acid | Thienoyl hydrazone (at C3) | Azabicyclic thienoyl hydrazone | scirp.org |
Synthesis of N-Oxyl Radical Analogs (e.g., ABNO)
The 9-azabicyclo[3.3.1]nonane scaffold is the basis for highly active nitroxyl (B88944) radical oxidation catalysts, such as 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) and its ketone analog, keto-ABNO . acs.orgnih.gov These stable radicals are more reactive than traditional catalysts like TEMPO due to reduced steric hindrance around the N-O radical. acs.org
The synthesis of ABNO typically involves a multi-step process that starts from the N-benzylated alcohol, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol . orgsyn.org This intermediate is dehydrated, and the resulting alkene is hydrogenated to yield 9-azabicyclo[3.3.1]nonane . orgsyn.org The final and critical step is the oxidation of the secondary amine to the corresponding N-oxyl radical. This is commonly achieved using urea-hydrogen peroxide (UHP) in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. rsc.orgacs.org
The ketone analog, 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl (keto-ABNO) , is synthesized through a similar oxidation protocol, starting from 9-azabicyclo[3.3.1]nonan-3-one and using the same Na₂WO₄/UHP system. rsc.orgenamine.net
Table 4: Synthesis of N-Oxyl Radical Analogs
| Starting Material | Key Reagents | Product | Reference |
|---|---|---|---|
| 9-Azabicyclo[3.3.1]nonane | Na₂WO₄, Urea-hydrogen peroxide (UHP) | 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) | rsc.orgacs.org |
| 9-Azabicyclo[3.3.1]nonan-3-one | Na₂WO₄, Urea-hydrogen peroxide (UHP) | 9-Azabicyclo[3.3.1]nonan-3-one-N-oxyl (keto-ABNO) | rsc.org |
Stereochemical and Conformational Investigations of 9 Azabicyclo 3.3.1 Nonan 3 Ol Systems
Conformational Analysis of the Bicyclo[3.3.1]nonane Ring System
The bicyclo[3.3.1]nonane skeleton, which forms the core of 9-azabicyclo[3.3.1]nonan-3-ol, can adopt several conformations. The relative stability of these conformations is influenced by a delicate balance of steric and electronic effects.
The twin-chair conformation is the most stable arrangement for the parent bicyclo[3.3.1]nonane. However, in the 9-azabicyclo[3.3.1]nonane system, the introduction of the nitrogen atom at the bridgehead position can alter this preference. Nonetheless, many derivatives of this compound exist predominantly in a chair-chair (CC) conformation. This conformation is characterized by both six-membered rings adopting a chair-like geometry.
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful tools for elucidating the conformational preferences of these molecules. For instance, NMR studies on various 3-azabicyclo[3.3.1]nonanone systems have confirmed a preference for the chair-chair conformation, irrespective of the substitution patterns. Similarly, X-ray diffraction analysis of the hydroperchlorate salt of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane revealed a chair-chair conformer in the solid state. nih.gov In the case of 7-benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol, X-ray analysis also confirmed a chair-chair form in the solid state. tandfonline.com
The stability of the CC conformation is often attributed to the minimization of torsional strain and non-bonded interactions. However, the rings in the CC conformer of bicyclo[3.3.1]nonane and its derivatives are often flattened to alleviate transannular interactions between the axial hydrogens at C3 and C7. researchgate.net
| Compound | Predominant Conformation | Method of Determination |
| 3-Azabicyclo[3.3.1]nonanone Systems | Chair-Chair | NMR Spectroscopy |
| 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane Hydroperchlorate | Chair-Chair | X-ray Diffraction |
| 7-Benzyl-9-phenyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol | Chair-Chair | X-ray Diffraction |
While the chair-chair conformation is common, the chair-boat (CB) conformation, where one ring is in a chair form and the other in a boat form, is also frequently observed in 9-azabicyclo[3.3.1]nonane systems. The CB conformation can become energetically favorable due to specific intramolecular interactions.
A significant factor stabilizing the CB conformation is the formation of an intramolecular hydrogen bond (IMHB). In certain 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the CB conformation is preferred because of a hydrogen bond between the lone pair of electrons on the nitrogen atom and the hydrogen atom of the hydroxyl group. researchgate.net For example, X-ray analysis of 7-benzyl-9-(4-N,N'-dimethylaminophenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-ol revealed a stable chair-boat form with the nitrogen-containing ring in a boat conformation, stabilized by an intramolecular hydrogen bond. tandfonline.com
The presence of bulky substituents can also favor the CB conformation. For example, the introduction of a 2-isopropyl substituent in 3-benzyl-3-azabicyclo[3.3.1]nonanes causes the ring system to favor a chair-boat conformation. researchgate.net Similarly, in 7,7-dimethyl[3.3.1]azabicycle derivatives, the presence of two methyl groups at C7 can induce the cyclohexane (B81311) ring to flip into a boat conformation. nih.gov
The nature and position of substituents on the 9-azabicyclo[3.3.1]nonane ring system play a crucial role in determining the conformational equilibrium between the CC and CB forms.
Bulky substituents can introduce significant steric strain, leading to a shift in the conformational preference. As mentioned earlier, a 2-isopropyl group can favor a CB conformation. researchgate.net The cyclopropyl (B3062369) group at the 3-position is also thought to restrict rotational freedom, potentially influencing the conformational landscape.
The electronic effects of substituents are also important. In derivatives of 3,7-diheterabicyclo[3.3.1]nonan-9-ols, the replacement of a nitrogen atom in one of the heterocycles with oxygen or sulfur leads to stereoisomers where one exists in a chair-boat conformation and the other in a chair-chair conformation. researchgate.net The formation of an intramolecular hydrogen bond, an electronic interaction, is a key stabilizing factor for the CB form in many of these systems. tandfonline.comresearchgate.net
The nitrogen atom at the bridgehead position of the 9-azabicyclo[3.3.1]nonane system can undergo inversion, a process where the lone pair of electrons rapidly flips from one side of the nitrogen atom to the other. The energy barrier to this inversion is a key parameter in understanding the dynamic behavior of these molecules.
Studies on the less strained 9-azabicyclo[3.3.1]nonyl systems show a barrier increase of about 1.5 kcal/mol for nitrogen inversion compared to acyclic or monocyclic amines. lookchem.com This increase is attributed to the geometric constraints imposed by the bicyclic framework. The restriction of the C-N-C bond angle within the bicyclic system affects the energy of the planar transition state for nitrogen inversion.
The rate of nitrogen inversion can be studied using dynamic NMR spectroscopy. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for the inversion process. These studies provide valuable insights into the flexibility and dynamic nature of the 9-azabicyclo[3.3.1]nonane ring system.
Influence of Substituents on Conformational Preferences
Stereoisomerism and Epimerization in this compound
The presence of stereocenters in this compound gives rise to different stereoisomers, which can have distinct chemical and biological properties.
The hydroxyl group at the C3 position of the 9-azabicyclo[3.3.1]nonane ring can be oriented in two different ways, leading to endo and exo isomers. google.com In the context of bridged ring systems, the endo prefix is used for the isomer where the substituent is closer to the longest bridge, while the exo prefix denotes the isomer where the substituent is further away. wikipedia.org
The synthesis of this compound often results in a mixture of endo and exo isomers. For example, the reduction of 9-azabicyclo[3.3.1]nonan-3-one can yield both isomers, and the stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions. google.com For instance, catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives using a ruthenium complex can selectively produce the endo-3-hydroxy derivative.
Epimerization, the process of converting one epimer to another, can occur at the C3 position. For example, treatment of an isomer of 4-amino-5-phenyl-3-isothiazolidinone 1,1-dioxide with a base can lead to epimerization. acs.org While this specific example is not for this compound, it illustrates the general principle of epimerization that could potentially occur in this system under certain conditions.
Analysis and Separation of Diastereomeric Mixtures
The synthesis of this compound and its derivatives often results in mixtures of diastereomers, primarily the endo and exo isomers, which differ in the spatial orientation of the hydroxyl group. The reduction of the precursor ketone, 9-azabicyclo[3.3.1]nonan-3-one, is a common route to these alcohols. The choice of reducing agent and reaction conditions can influence the stereoselectivity of this reduction. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) predominantly yields the endo-alcohol. google.comgoogle.com In contrast, catalytic hydrogenation using specific ruthenium complexes has also been explored to achieve stereoselective reduction to the endo isomer. google.compatsnap.com
The separation of these diastereomeric mixtures is essential for structure-activity relationship studies. Chromatographic techniques are frequently employed for this purpose. For instance, flash chromatography on silica (B1680970) gel has been used to purify and separate isomers. google.com
In the case of related di-substituted systems like 9-azabicyclo[3.3.1]nonane-2,6-diols, the resolution of enantiomers has been achieved through crystallization of their diastereomeric esters or by enzymatic kinetic resolution using lipases, such as lipase (B570770) from Candida rugosa. researchgate.net
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in the analysis and characterization of these diastereomers. The chemical shifts and coupling constants of the protons, especially the one attached to the carbon bearing the hydroxyl group (H-3), provide definitive information about the endo or exo configuration. Carbon-13 NMR is also valuable for distinguishing between different conformations, such as the chair-boat and twin-chair forms, based on the observed chemical shifts.
Intramolecular Interactions Governing Conformational Stability
The conformational landscape of the 9-azabicyclo[3.3.1]nonane ring system is primarily a balance between two major forms: the twin-chair (or chair-chair, CC) conformation and the chair-boat (CB) conformation. The stability of these conformers is dictated by a variety of intramolecular interactions.
Intramolecular Hydrogen Bonding (e.g., N...H-O)
A key factor influencing the conformational preference in this compound is the potential for intramolecular hydrogen bonding between the nitrogen atom's lone pair and the hydrogen of the hydroxyl group (N...H-O). The hydroxyl group's orientation (axial or equatorial) significantly impacts the possibility and strength of this interaction. This hydrogen bond can stabilize certain conformations over others. For example, in related systems, the presence of such bonding has been shown to favor specific conformers. rsc.org The nitrogen atom in the bicyclic structure can form hydrogen bonds that influence the function of proteins and enzymes.
Steric Factors Influencing Conformation
In the twin-chair conformation, there can be significant transannular steric repulsion between the C-3 and C-7 positions. The presence of substituents at these positions can destabilize the twin-chair form, leading to a preference for the chair-boat conformation to alleviate this strain. The lone pair on the nitrogen atom also contributes to repulsive interactions with adjacent hydrogen atoms, further influencing the molecular geometry.
The interplay between these intramolecular forces is summarized in the following table:
| Interaction | Description | Impact on Conformation |
| Intramolecular Hydrogen Bonding | Attraction between the nitrogen lone pair and the hydroxyl proton (N...H-O). | Can stabilize conformations where the hydroxyl group is in proximity to the nitrogen, potentially favoring a specific isomer or rotamer. |
| Transannular Steric Strain | Repulsive interaction between substituents or atoms across the rings (e.g., at C-3 and C-7). | Can destabilize the twin-chair conformation, leading to a preference for the chair-boat form. |
| Substituent Steric Hindrance | Repulsion between bulky substituents (e.g., on the nitrogen atom) and the bicyclic framework. | Influences the orientation of the substituent and can shift the conformational equilibrium. |
| Lone Pair Repulsion | Repulsive interactions involving the nitrogen atom's lone pair of electrons. | Affects the local geometry around the nitrogen and contributes to the overall conformational preference. |
Impact of Stereochemistry on Biological Activity
The specific stereochemistry of this compound derivatives is a critical determinant of their biological activity. The endo and exo isomers, due to their different three-dimensional shapes, can exhibit distinct interactions with biological targets such as receptors and enzymes.
For instance, the exo-configuration of some 9-azabicyclo derivatives has been reported to be crucial for their bioactivity in the context of neuroactive drugs. The spatial arrangement of the hydroxyl group and other substituents dictates how the molecule fits into a binding site, thereby influencing its pharmacological profile. Derivatives of this compound have been investigated for their activity as monoamine reuptake inhibitors, which is relevant for treating neurological disorders. The hydrochloride salt form is often used to enhance solubility for biological testing.
In the development of sigma receptor ligands, the stereochemistry of carbamate (B1207046) derivatives of 3-methyl-9-azabicyclo[3.3.1]nonan-3-ol was found to be crucial, with different stereoisomers showing varying selectivity for sigma-1 and sigma-2 receptor subtypes. evitachem.com This highlights that even subtle changes in stereochemistry can lead to significant differences in biological function and therapeutic potential.
Pharmacological and Biological Research of 9 Azabicyclo 3.3.1 Nonan 3 Ol Derivatives
Central Nervous System (CNS) Applications
The unique three-dimensional structure of 9-azabicyclo[3.3.1]nonan-3-ol derivatives allows for specific interactions with a variety of CNS receptors, influencing neuronal signaling and function. Researchers have synthesized and evaluated numerous analogues to understand their structure-activity relationships and to identify candidates with promising pharmacological profiles for treating complex neurological conditions.
Modulation of Neurotransmitter Receptors
The therapeutic potential of this compound derivatives is largely attributed to their interaction with several key neurotransmitter receptor families.
Derivatives of this compound have shown significant activity at both nicotinic and muscarinic acetylcholine (B1216132) receptors, which are crucial for cognitive processes such as learning and memory.
Certain N-substituted amine derivatives have been identified as potent ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. For instance, AT-1001 and AT-1012, which are N-aryl derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, exhibit high affinity for the human and rat α3β4 nAChR. nih.gov AT-1001 has been characterized as a low-efficacy partial agonist at the human α3β4 nAChR. nih.gov These compounds are noted for their high selectivity for the α3β4 subtype over other nAChR subtypes like α4β2 and α7. nih.gov The rigid bicyclic structure of these compounds is believed to enhance their binding affinity to targets like nAChRs. smolecule.com
Research has also pointed towards the anticholinergic and antimuscarinic properties of other 9-azabicyclo[3.3.1]nonane derivatives. Glycolate derivatives of this scaffold have demonstrated strong central anticholinergic activity. nasa.gov Furthermore, benztropine, a well-known muscarinic acetylcholine receptor antagonist used in the treatment of Parkinson's disease, is structurally related to the granatane (9-methyl-9-azabicyclo[3.3.1]nonane) framework. researchgate.net Some ester derivatives of granatanol-3 (a stereoisomer of 9-methyl-9-azabicyclo[3.3.1]nonan-3-ol) are recognized as among the most active anticholinergic compounds in this class. nasa.gov
Table 1: Binding Affinity of 9-Azabicyclo[3.3.1]nonan-3-amine Derivatives at Nicotinic Acetylcholine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
|---|---|---|---|---|
| AT-1001 | α3β4 nAChR | Nanomolar range | Human, Rat | nih.gov |
| AT-1012 | α3β4 nAChR | Nanomolar range | Human, Rat | nih.gov |
Sigma receptors, particularly the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are involved in a variety of cellular functions and are considered important targets for therapeutic intervention in neurological disorders and cancer. Carbamate (B1207046) derivatives of this compound have been extensively studied as high-affinity sigma receptor ligands.
A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues have been synthesized and found to possess high affinity and selectivity for the σ₂ receptor. For example, the compound WC-26 was identified as a potent σ₂ receptor ligand with a Ki of 2.58 nM and a high selectivity ratio (σ₁ Ki / σ₂ Ki) of 557. An even more potent and selective ligand, WC-59, exhibited a Ki of 0.82 nM for the σ₂ receptor with a selectivity ratio of 2087.
Table 2: Binding Affinity of this compound Derivatives at Sigma Receptors
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Selectivity Ratio (σ₁/σ₂) | Reference |
|---|---|---|---|---|
| WC-26 | 1436 | 2.58 | 557 | |
| WC-59 | 1711 | 0.82 | 2087 |
The opioid receptor system is a primary target for pain management. Research into 9-azabicyclo[3.3.1]nonane-related structures has revealed compounds with high affinity for opioid receptors. Specifically, derivatives of 5-(3-hydroxyphenyl)morphan, which incorporate a 2-azabicyclo[3.3.1]nonan-9-ol core, have been synthesized and evaluated.
Several of these enantiomerically pure derivatives have shown high affinity for the μ-opioid receptor. For instance, the (1R,5R,9S)-enantiomer of 5-(3-hydroxyphenyl)-2-(4-nitrophenethyl)-2-azabicyclo[3.3.1]nonan-9-ol demonstrated a Ki of 0.073 nM for the μ-opioid receptor and was found to be a full, high-efficacy μ-agonist. This compound also acted as a partial agonist at the δ-opioid receptor and an antagonist at the κ-opioid receptor.
Table 3: Binding Affinity and Functional Activity of 2-Azabicyclo[3.3.1]nonan-9-ol Derivatives at Opioid Receptors
| Compound | μ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | μ-OR Functional Activity | Reference |
|---|---|---|---|---|---|
| (1R,5R,9S)-16 | 0.073 | 0.74 | 1.99 | Full Agonist (EC₅₀ = 0.74 nM) | |
| (1R,5R,9S)-15 | - | - | - | Full Agonist (EC₅₀ = 18.5 nM) | |
| (1S,5S,9R)-16 | 26.5 | - | - | Antagonist (Ke = 29.1 nM) |
While extensive research has focused on the cholinergic, sigma, and opioid receptor interactions of this compound derivatives, their activity at GABA receptors is less defined. Some studies have investigated related bicyclic structures, such as 3-azabicyclo[3.3.1]nonan-9-ones, in the context of GABA receptor modulation. However, direct and detailed research on the interaction of this compound derivatives with GABA receptors is not extensively documented in the current literature.
Opioid Receptors (μ, δ, κ)
Investigation in Neurological Disorder Treatment
The modulation of various CNS receptors by this compound derivatives has prompted investigations into their therapeutic potential for a range of neurological disorders.
The activity of certain derivatives as nicotinic acetylcholine receptor agonists suggests their potential for treating cognitive deficits associated with Alzheimer's disease and improving dopaminergic signaling in Parkinson's disease. Benztropine analogues, which interact with muscarinic receptors, are already utilized in the management of Parkinson's disease. researchgate.net
The potent and selective sigma-2 receptor ligands derived from this scaffold are being explored for their utility in both neuropharmacology and as potential agents in cancer therapy. researchgate.net Furthermore, derivatives that act as monoamine reuptake inhibitors are being investigated for the treatment of depression, anxiety disorders, panic disorders, and obsessive-compulsive disorder. google.com The analgesic properties of some 3-azabicyclo[3.3.1]nonane derivatives have also been noted, indicating potential applications in pain management. nih.gov
Anticancer and Antiproliferative Activities
Derivatives of the bicyclo[3.3.1]nonane moiety are prevalent in many bioactive natural products and are recognized for their potential as anticancer agents. researchgate.netnih.gov Research into synthetic derivatives has further underscored their promise in oncology. researchgate.netsmolecule.com
The anticancer effects of this compound derivatives are often mediated through the induction of apoptosis, or programmed cell death. For instance, certain 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone derivatives have been shown to inhibit cancer cell proliferation by triggering apoptotic pathways. scirp.org Specifically, a fluoro-substituted version of these compounds was observed to induce apoptosis in HepG2 liver cancer cells. scirp.org
Another critical mechanism involves the modulation of polyamine metabolism. Polyamine catabolism is a metabolic pathway that can produce cytotoxic substances capable of inducing apoptosis in cancer cells. researchgate.net In many tumor cells, this pathway is suppressed. researchgate.net Certain 3,7-diazabicyclo[3.3.1]nonane derivatives, also known as bispidines, have been identified as potent activators of polyamine catabolism. researchgate.net By restoring this metabolic process, these compounds can lead to the death of cancer cells. researchgate.net
Furthermore, some derivatives act as chemosensitizers. The compound WC-26, an N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analog, has been shown to significantly enhance the cytotoxic effects of the conventional chemotherapy drug doxorubicin (B1662922) in breast tumor cell lines. nih.gov This suggests a synergistic effect that could improve the efficacy of existing cancer treatments. nih.gov
The antiproliferative activity of these derivatives has been evaluated against various cancer cell lines, with notable efficacy against human liver cancer cells (HepG2).
A study on 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones demonstrated significant antiproliferative activity. scirp.org The derivative with a fluoro substitution on the para position of the phenyl ring (compound 12 in the study) was particularly potent against HepG2 cells, exhibiting a half-maximal inhibitory concentration (IC50) of 3.76 μg/mL. scirp.org The cytotoxic effect of these halogenated compounds followed the order of F > Cl > Br. scirp.org
Similarly, newly synthesized phenoxyacetamide derivatives showed significant cytotoxic effects on HepG2 cells. mdpi.com One compound, in particular, had an IC50 value of 1.43 μM against HepG2 cells, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 μM). mdpi.com This compound also demonstrated a degree of selectivity, showing a lower cytotoxic effect on normal liver cells. mdpi.com
Studies on 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives also confirmed their ability to induce apoptosis more effectively in HepG2 cancer cells compared to normal fibroblasts. researchgate.net
Table 1: Cytotoxicity of this compound Derivatives against HepG2 Cell Line
Elucidation of Antitumor Mechanism of Action (e.g., Apoptosis, Polyamine Catabolism)
Antimicrobial Properties
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi. smolecule.comnih.gov
Several studies have highlighted the efficacy of these compounds against various bacterial strains, including the problematic pathogen Staphylococcus aureus. nih.gov A synthesized derivative, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, exhibited promising activity against S. aureus, with minimum inhibitory concentrations (MICs) reported to be lower than standard antibiotics.
Further research into novel 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, specifically thiadiazolines, showed that certain compounds had maximum inhibitory potency against Staphylococcus aureus at a low concentration of 6.25 µg/mL. researchgate.net Another study on 4'-phenylthiosemicarbazones found that compounds with specific substitutions also showed maximum inhibition against Bacillus subtilis and Salmonella typhi at the same concentration (6.25 µg/mL). nih.gov
Table 2: Antibacterial Activity of this compound Derivatives
The antimicrobial research extends to antifungal properties. Studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4'-phenylthiosemicarbazones revealed beneficial antifungal activity against pathogenic fungi. nih.gov Specific derivatives demonstrated potent activity against Candida albicans and Cryptococcus neoformans at a minimum concentration of 6.25 μg/mL. nih.gov
Similarly, certain thiadiazoline derivatives of the same core structure showed beneficial antifungal activity against Candida albicans and Rhizopus sp. researchgate.net Halogen-substituted compounds, in general, have been noted for their excellent inhibitory potency against a spectrum of microbes. scirp.org
Table 3: Antifungal Activity of this compound Derivatives
Antibacterial Activity (e.g., against Staphylococcus aureus)
Other Biological Activities
Beyond anticancer and antimicrobial applications, the 9-azabicyclo[3.3.1]nonane framework is associated with a variety of other important biological functions.
Indole alkaloids that incorporate the azabicyclo[3.3.1]nonane architecture have been identified as playing a crucial role as antimalarial, anti-inflammatory, antiamebic, antileishmanial, antituberculosis, and antiarrhythmic drug candidates. nih.govrsc.org The structural features of these compounds also suggest potential applications in treating neurological disorders. smolecule.com For example, certain derivatives have been developed as monoamine reuptake inhibitors, which are useful in the treatment of depression. google.com
Additionally, specific N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been identified as potent and highly selective sigma-2 (σ2) receptor ligands. nih.gov These ligands are valuable as potential agents for Positron Emission Tomography (PET) imaging of tumors and as chemosensitizers in cancer therapy. nih.gov
Anti-arrhythmic and Cardiovascular Effects
Derivatives of the 9-azabicyclo[3.3.1]nonane framework have shown potential as anti-arrhythmic agents. For instance, the 3,7-diheterobicyclo[3.3.1]nonane analogue of sparteine (B1682161), BRB-I-28, has demonstrated dose-dependent reductions in heart rate and blood pressure in animal models. researchgate.net This compound, chemically known as 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane HCl, is considered a novel class Ib antiarrhythmic agent. researchgate.net Studies on sparteine and BRB-I-28 in anesthetized rats showed that both compounds influenced the P-R and Q-aT intervals of the electrocardiogram. researchgate.net The cardiovascular effects of these derivatives are attributed to their ability to modulate cardiac ion channels.
| Compound | Observed Effect | Model |
| Sparteine analogue (BRB-I-28) | Dose-dependent reduction in heart rate and blood pressure | Pentobarbitone-anaesthetized rats |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane HCl (BRB-I-28) | Class Ib antiarrhythmic activity | In vivo (dogs and rats) and in vitro (rat liver microsomes) |
Antioxidant and Free Radical Scavenging Capabilities
Certain derivatives of the azabicyclo[3.3.1]nonane scaffold have been investigated for their antioxidant properties. A study on new azabicyclic thienoyl hydrazone derivatives revealed significant free radical scavenging activity. scirp.org Specifically, a derivative with an electron-donating methoxy (B1213986) (OCH3) substitution (compound 11 in the study) exhibited excellent antioxidant capacity, with IC50 values ranging from 3.78 to 4.31 µg/mL against various free radicals. scirp.org Another compound with isopropyl substitution (compound 15) also showed high free radical scavenging activity (IC50 range 4.61 - 5.16 µg/mL). scirp.org In contrast, the unsubstituted parent compound (compound 9) showed much weaker activity. scirp.org The presence of electron-donating groups on the aryl rings attached to the azabicyclo[3.3.1]nonane structure appears to enhance antioxidant potential. scirp.org
| Derivative Type | Substitution | IC50 Range (µg/mL) | Antioxidant Activity |
| Thienoyl hydrazone | Methoxy (OCH3) | 3.78 - 4.31 | Excellent |
| Thienoyl hydrazone | Isopropyl | 4.61 - 5.16 | High |
| Thienoyl hydrazone | Unsubstituted | 34.26 - 35.65 | Low |
Enzyme Interactions and Metabolic Pathway Investigations
The 9-azabicyclo[3.3.1]nonane structure serves as a key component in compounds designed to interact with various enzymes and biological pathways. smolecule.com For example, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is utilized as an enzyme substrate in pharmaceutical research. lookchem.com Derivatives of this scaffold can modulate enzyme activity by binding to active or allosteric sites. Some studies have indicated that these compounds can inhibit enzymes involved in metabolic pathways, which could have therapeutic applications. smolecule.com The bicyclic nature of the core structure allows for specific binding to molecular targets, thereby influencing their function. The metabolism of derivatives like BRB-I-28 has been characterized in vivo and in vitro, providing insights into their metabolic fate. researchgate.net
Effects on Gastrointestinal Motility
Certain derivatives of this compound have been explored for their effects on gastrointestinal motility. A patent for quinolizine and quinolizinone derivatives mentions the use of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3.3.1]nonan-3-ol as an intermediate in the synthesis of compounds intended to increase gastric motility. google.com This suggests that modifications to the 9-azabicyclo[3.3.1]nonane core can lead to compounds that influence the digestive system.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies of Derivatives
Pharmacokinetic and pharmacodynamic studies are crucial for the development of therapeutic agents. For derivatives of this compound, these studies have provided valuable information. For instance, pharmacokinetic profiling of a 3-oxa-9-azabicyclo[3.3.1]nonane derivative in animal models showed moderate bioavailability and clearance rates. The metabolism and metabolite pharmacokinetics of the antiarrhythmic agent BRB-I-28 have been investigated to understand its behavior in the body. researchgate.net Such studies are essential for determining the therapeutic potential of these compounds.
Structure Activity Relationship Sar Studies of 9 Azabicyclo 3.3.1 Nonan 3 Ol Analogs
Impact of N-Substitution on Receptor Affinity and Selectivity
The substituent at the nitrogen atom (N-9) of the 9-azabicyclo[3.3.1]nonane ring plays a pivotal role in determining the binding affinity and selectivity for various receptors, particularly sigma (σ) receptors, which are of interest in cancer diagnostics and therapeutics. researchgate.net
Studies on a series of N-substituted-9-azabicyclo[3.3.1]nonan-3α-yl)carbamate analogs have elucidated specific SAR trends for σ₁ and σ₂ receptors. researchgate.net Initial findings identified N-(9-benzyl-9-aza-bicyclo[3.3.1]nonan-3α-yl)N′-(2-methoxy-5-methylphenyl)carbamate as a compound with high affinity for σ₂ receptors. researchgate.net
Further modifications focused on the N-substituent. Increasing the alkyl spacer between the bridgehead nitrogen and an aromatic ring, such as moving from a benzyl (B1604629) to a phenethyl group, was explored. researchgate.net Substitution on the N-phenethyl ring revealed that polar substituents at the 4-position (e.g., F, NO₂, NH₂) were favorable for high σ₂ receptor affinity and selectivity over σ₁ receptors. researchgate.net In contrast, nonpolar substituents like methyl (CH₃) or iodo (I) resulted in low σ₂ receptor affinity. researchgate.net
A key finding was that an N-substitution featuring an additional nitrogen atom separated by a carbon chain of four or more atoms can enhance σ₂ receptor binding affinity. researchgate.net For instance, the N-(4-aminobutyl) and N-(4-aminophenethyl) analogs demonstrated high affinity and selectivity for σ₂ versus σ₁ receptors. researchgate.netresearchgate.net Specifically, the 4-aminophenethyl analog was identified as a highly selective σ₂ ligand. researchgate.net
The research led to the identification of potent and selective σ₂ receptor ligands like WC-26 and WC-59, which have N-substituents tailored for optimal receptor interaction. nih.gov WC-59, in particular, showed a remarkable selectivity ratio for σ₂ over σ₁ receptors. nih.gov These results underscore that the nature, polarity, and length of the N-substituent are critical determinants of receptor binding characteristics.
Table 1: Sigma Receptor Affinity for N-Substituted 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs Data sourced from literature on sigma receptor ligands. nih.gov
| Compound | N-Substituent | σ₂ Kᵢ (nM) | σ₁/σ₂ Selectivity Ratio |
|---|---|---|---|
| WC-26 | 4-Aminophenethyl | 2.58 | 557 |
| WC-59 | N/A | 0.82 | 2087 |
Role of Hydroxyl Group Orientation (endo/exo) in Bioactivity Profile
The 9-azabicyclo[3.3.1]nonane system typically exists in a twin-chair conformation. The hydroxyl group can be positioned either axially or equatorially relative to the piperidine (B6355638) ring, which corresponds to the endo or exo configuration. This orientation is a key factor in receptor binding.
Research indicates that the endo configuration is often preferred for higher receptor affinity. For example, in the context of sigma-2 (σ₂) receptor ligands, endo-9-methyl derivatives show superior binding compared to their exo isomers. This suggests that the endo orientation provides a more optimal spatial arrangement of the functional groups for effective interaction with the receptor's binding site. The synthesis of these compounds often targets a specific isomer, such as the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives, which can selectively yield the endo-3-hydroxy derivative. google.com
Influence of Aromatic and Heterocyclic Substituents on Biological Activity
The introduction of aromatic and heterocyclic substituents onto the 9-azabicyclo[3.3.1]nonane framework profoundly impacts its biological activity, including anticancer and antioxidant properties. rsc.orgscirp.org SAR studies on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one derivatives, which feature aryl groups at the C-2 and C-4 positions, have provided significant insights. scirp.org
The electronic properties of substituents on these aryl rings are a major determinant of the compound's bioactivity. A clear trend has been observed when comparing electron-withdrawing and electron-donating groups. rsc.org
Electron-withdrawing groups: The presence of halogens (F, Cl, Br) at the para-position of the C-2 and C-4 diaryl rings leads to compounds with enhanced cytotoxicity against cancer cell lines, such as human liver cancer (HepG2) cells. rsc.orgscirp.org The fluoro-substituted analog, in particular, showed the most potent antiproliferative activity. scirp.org
Electron-donating groups: Conversely, substituting the aryl rings with electron-donating groups like methyl (CH₃), methoxy (B1213986) (OCH₃), or isopropyl (CH(CH₃)₂) results in decreased cytotoxicity but increased antioxidant, or free-radical scavenging, activity. rsc.orgscirp.org The methoxy-substituted compound demonstrated excellent antioxidant capacity. scirp.org
This inverse relationship suggests that different mechanisms are at play. The potent cytotoxicity of the halogenated compounds is thought to be related to a pro-oxidant effect. rsc.orgscirp.org Heterocyclic substituents, such as a thienoyl hydrazone moiety attached to the core structure, have also been utilized to create derivatives with significant antiproliferative and antimicrobial activities. scirp.org
Stereochemical Implications in SAR
Stereochemistry is a critical factor in the SAR of 9-azabicyclo[3.3.1]nonane derivatives, influencing their interaction with chiral biological macromolecules like receptors and enzymes. The rigid bicyclic framework contains multiple chiral centers, leading to the possibility of various stereoisomers with distinct biological profiles.
The key stereochemical considerations include:
Conformation: The 9-azabicyclo[3.3.1]nonane skeleton predominantly adopts a twin-chair conformation. However, boat-chair conformers can also exist, and the conformational equilibrium can be influenced by substitution patterns. researchgate.net
Endo vs. Exo Isomerism: As discussed previously, the spatial orientation of the hydroxyl group at C-3 (endo or exo) is a major determinant of bioactivity, with the endo isomer often showing higher affinity for certain receptors like the σ₂ receptor. The synthesis of enantiomerically pure diols and their subsequent conversion to chiral building blocks like N-Boc-9-azabicyclo[3.3.1]nonane-2,6-dione highlights the importance of controlling stereochemistry for creating specific, biologically active molecules. researchgate.net
Absolute Configuration: The absolute configuration (R/S) at the chiral centers is fundamental. The synthesis of specific enantiomers is often required to achieve the desired pharmacological effect, as different enantiomers can have vastly different activities or even opposing effects. researchgate.net
These stereochemical features dictate the three-dimensional shape of the molecule and the spatial orientation of its functional groups, which must be precisely aligned to fit into a biological target's binding pocket for optimal interaction and activity.
Correlation between Cytotoxicity and Antioxidant Properties
In the family of substituted 3-azabicyclo[3.3.1]nonan-9-ones, a distinct correlation between cytotoxicity and antioxidant capacity has been established. rsc.orgscirp.org Studies on derivatives with varying substituents on the C-2 and C-4 aryl rings have revealed an inverse relationship between these two biological properties. scirp.org
Compounds featuring electron-withdrawing groups, such as halogens (F, Cl, Br), at the para-position of the aryl rings exhibit significant cytotoxicity against human cancer cells. scirp.orgresearchgate.net The fluoro-substituted derivative was found to be the most potent, with an IC₅₀ value of 3.76 μg/mL against HepG2 liver cancer cells. scirp.org However, these same compounds display poor antioxidant (free-radical scavenging) properties. This potent cytotoxicity is hypothesized to stem from a pro-oxidant effect, where the compounds may promote oxidative stress within cancer cells, leading to apoptosis. rsc.orgscirp.org
Conversely, analogs substituted with electron-donating groups, such as methoxy (OCH₃), methyl (CH₃), and isopropyl (CH(CH₃)₂), show lower cytotoxicity but possess strong antioxidant capabilities. rsc.orgscirp.org The methoxy-substituted derivative, for example, was a particularly effective free-radical scavenger. scirp.org This suggests that these compounds may protect against oxidative damage, a mechanism opposite to that of their cytotoxic, electron-withdrawing counterparts. rsc.org
Table 2: Cytotoxicity (IC₅₀) and Antioxidant Activity of Substituted 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Hydrazones Data derived from in vitro studies on HepG2 cells and free radical scavenging assays. scirp.org
| Substituent (at para-position of aryl rings) | Type | Cytotoxicity vs. HepG2 (IC₅₀ in µg/mL) | Antioxidant Activity |
|---|---|---|---|
| -F | Electron-Withdrawing | 3.76 | Poor |
| -Cl | Electron-Withdrawing | > 3.76 | Poor |
| -Br | Electron-Withdrawing | > 3.76 | Poor |
| -OCH₃ | Electron-Donating | > 3.76 | High |
| -CH(CH₃)₂ | Electron-Donating | > 3.76 | High |
| -CH₃ | Electron-Donating | > 3.76 | Moderate |
| -H (Unsubstituted) | Neutral | 34.26 - 35.65 | Low |
SAR of Nitroxyl (B88944) Radical Derivatives for Alcohol Oxidation Catalysis
Beyond biological activity, 9-azabicyclo[3.3.1]nonane derivatives are valuable in synthetic organic chemistry. Specifically, nitroxyl radical derivatives serve as highly active organocatalysts for the oxidation of alcohols to aldehydes and ketones. nih.govacs.org The structure of these catalysts is directly related to their reactivity and efficiency.
The most prominent catalyst in this class is 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO). nih.gov SAR studies compare ABNO to other nitroxyl radical catalysts like the sterically hindered 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and the more complex 2-azaadamantane (B3153908) N-oxyl (AZADO). jst.go.jpresearchgate.net
The key SAR finding is that ABNO's less sterically hindered structure around the nitroxyl radical group leads to enhanced reactivity compared to TEMPO. organic-chemistry.org While TEMPO is effective for oxidizing primary alcohols, it is inefficient for sterically hindered secondary alcohols. jst.go.jpresearchgate.net ABNO, being less hindered, exhibits high catalytic activity for a broader range of substrates, including both primary and secondary alcohols, under mild conditions. nih.govorganic-chemistry.org
When compared to other unhindered bicyclic nitroxyl radicals like AZADO, SAR studies have concluded that factors such as the presence of α-methyl groups and the rigidity of the adamantane (B196018) skeleton in AZADO contribute to a high catalyst turnover rate, especially for hindered alcohols. jst.go.jpresearchgate.net However, ABNO represents a more readily accessible and highly active alternative, demonstrating that the bicyclo[3.3.1]nonane framework provides an excellent balance of stability and reactivity for alcohol oxidation catalysis. nih.govfujifilm-wako.com.cn
Computational Chemistry and Molecular Modeling Approaches in 9 Azabicyclo 3.3.1 Nonan 3 Ol Research
Molecular Mechanics (MMX) Calculations
Molecular mechanics methods, such as MMX, use classical physics principles to model molecular systems. researchgate.netresearchgate.net These force-field-based methods are computationally efficient and are well-suited for studying the conformational landscapes of large and flexible molecules. MMX calculations have been extensively used to study the conformational preferences of various 3-azabicyclo[3.3.1]nonane derivatives, including those with functional groups at the 1 and 9 positions. researchgate.netresearchgate.net
These studies have consistently shown that derivatives of 9-azabicyclo[3.3.1]nonan-3-ol generally prefer a flattened chair-chair (CC) conformation. researchgate.net The results from molecular mechanics calculations often show good agreement with experimental data obtained from NMR spectroscopy. researchgate.netresearchgate.net
| Computational Method | Application in 9-Azabicyclo[3.3.1]nonane Research | Key Findings |
| Ab Initio (Hartree-Fock, MP4) | Conformational analysis of related bicyclic ketones. researchgate.net | Revealed small energy differences between chair-chair and boat-chair conformers. researchgate.net |
| Density Functional Theory (DFT) | Determination of absolute configuration via simulated CD spectra. researchgate.net Investigation of conformer energies and structures. researchgate.net | Successfully assigned absolute configurations. researchgate.net Provided insights into conformational energy barriers. researchgate.net |
| Semi-empirical (AM1) | Study of conformational preferences in related azabicyclic ketones. researchgate.net | Established preferred conformations in solution. researchgate.net |
| Molecular Mechanics (MMX) | Conformational analysis of functionalized 3-azabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net | Consistently predicted a flattened chair-chair conformation. researchgate.net |
Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions
Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into ligand-receptor interactions that are crucial for drug design. nih.govresearchgate.net For derivatives of this compound that exhibit biological activity, MD simulations can elucidate the binding modes and interaction patterns within the active site of a receptor. nih.gov
For example, MD simulations have been conducted on N-substituted 9β-hydroxy-5-(3-hydroxyphenyl)morphans, which share the bicyclic core, to understand their interaction with the μ-opioid receptor. nih.gov These simulations, performed with the all-atom CHARMM force field, revealed a network of water-mediated interactions involving the 9β-hydroxyl group that are critical for the compound's agonist activity. nih.gov Such studies are vital for understanding the structure-activity relationships and for the rational design of new, more potent ligands. nih.govresearchgate.net
Prediction of Conformational Preferences and Transition States
A central theme in the computational study of this compound is the prediction of its conformational preferences. The bicyclo[3.3.1]nonane framework can, in principle, adopt several conformations, including chair-chair (CC), boat-chair (BC), and boat-boat (BB). vu.lt Computational methods have been instrumental in determining the relative stabilities of these conformers.
Both quantum mechanical and molecular mechanics calculations have consistently indicated that the chair-chair conformation is the most stable for the 9-azabicyclo[3.3.1]nonane system. researchgate.netresearchgate.net For instance, studies on various 3-azabicyclo[3.3.1]nonane derivatives have shown a preference for a slightly flattened chair-chair conformation. researchgate.netresearchgate.net DFT calculations on the parent bicyclo[3.3.1]nonan-9-one also support the predominance of the chair-chair conformer, with a small energy difference to the boat-chair form. researchgate.net
Computational Approaches for Virtual Screening and Ligand-Receptor Docking
Computational methods, particularly virtual screening and ligand-receptor docking, are indispensable tools in modern drug discovery programs involving the this compound scaffold. These techniques allow for the rapid, cost-effective in-silico evaluation of large compound libraries to identify potential drug candidates and to understand the molecular basis of their interactions with biological targets. The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane core makes it an excellent scaffold for designing ligands with high specificity and affinity, and computational models are crucial for optimizing these properties. ontosight.ai
Virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods are particularly valuable when the three-dimensional structure of the target receptor is unknown. acs.org This has been the case for the sigma-2 (σ2) receptor, a target for which numerous derivatives of this compound have been developed. acs.orgnih.gov In such scenarios, pharmacophore models are constructed based on a set of known active ligands, defining the essential chemical features required for biological activity. These models are then used as 3D queries to filter large databases for novel compounds possessing the desired features.
Structure-based virtual screening and molecular docking, conversely, rely on the known crystal structure of the target protein. These methods simulate the interaction between a ligand and the receptor's binding site, predicting the preferred binding orientation (pose) and the strength of the interaction, often expressed as a binding energy score. tandfonline.com This approach provides detailed insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the ligand-receptor complex.
A prominent example of the power of ligand-receptor docking involves studies of granisetron (B54018), an antagonist of the 5-HT3 receptor that contains the 9-azabicyclo[3.3.1]nonane moiety. wikipedia.org Docking studies, in conjunction with crystallography, have been instrumental in elucidating the precise binding mode of granisetron and its analogs within the 5-HT3 receptor. nih.gov These studies revealed critical interactions with highly conserved aromatic residues and identified a unique cation-π interaction between the indazole ring of granisetron and a specific arginine residue (R92) in the receptor's binding site. nih.gov To validate this computational finding, a series of fluorinated granisetron analogs were synthesized to systematically alter the electrostatic potential of the indazole ring. The experimentally measured binding affinities of these analogs showed a direct correlation with the computationally predicted cation-π binding ability, confirming the significance of this interaction for high-affinity binding. nih.gov
These computational strategies not only accelerate the discovery of new hits but also guide the lead optimization process by predicting how structural modifications to the this compound scaffold might enhance binding affinity and selectivity for a given target.
Data Tables
Table 1: Examples of Ligand-Receptor Docking Studies with the 9-Azabicyclo[3.3.1]nonane Scaffold
| Ligand/Derivative | Receptor Target | Computational Approach | Key Findings |
|---|---|---|---|
| Granisetron | 5-HT3 Receptor | Molecular Docking & Crystallography | Identified a critical cation-π interaction between the ligand's indazole moiety and residue R92 in the receptor binding site. Interactions with conserved aromatic residues (W90, W183, Y234) were also shown to be crucial. nih.gov |
| 9-Azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs | Sigma-2 (σ2) Receptor | Ligand-Based Pharmacophore Modeling | Due to the lack of a σ2 receptor crystal structure, rational drug design has relied on ligand-based models to identify key structural features for affinity and selectivity. acs.orgnih.gov |
Table 2: Research Findings on Computationally-Guided Granisetron Analogs for the 5-HT3 Receptor
| Compound | Modification | Rationale for Modification (Based on Computational Model) | Experimentally Determined Binding Affinity (Ki in nM) |
|---|---|---|---|
| Granisetron | - | Baseline compound | 1.1 ± 0.1 |
| gran-1F | Single fluorine added | Weaken the cation-π interaction with R92 | 2.5 ± 0.2 |
| gran-2F | Second fluorine added | Further weaken the cation-π interaction | 4.9 ± 0.3 |
| gran-3F | Third fluorine added | Substantially weaken the cation-π interaction | 17.5 ± 1.2 |
Data derived from a study investigating the structural basis of ligand recognition in 5-HT3 receptors, demonstrating a linear correlation between the calculated cation-π binding ability and the experimentally determined binding constants. nih.gov
Advanced Analytical Techniques for 9 Azabicyclo 3.3.1 Nonan 3 Ol Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 9-Azabicyclo[3.3.1]nonan-3-ol, providing detailed information about its molecular structure, connectivity, and stereochemistry. nih.gov
Proton (¹H) NMR spectroscopy is fundamental in assigning the protons within the this compound framework. The chemical shifts (δ) and coupling constants (J) of the proton signals offer insights into the electronic environment and dihedral angles between adjacent protons.
Two-dimensional (2D) NMR techniques are crucial for unambiguous assignments. Correlation Spectroscopy (COSY) and Double Quantum Coherence Spectroscopy (DQCOSY) experiments establish proton-proton coupling networks, identifying adjacent protons within the bicyclic system. nih.govorgsyn.org For instance, COSY spectra can trace the connectivity from the proton at the hydroxyl-bearing carbon (C3) to its neighbors.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. NOESY correlations are essential for determining the relative stereochemistry, such as the endo or exo orientation of the hydroxyl group, and for elucidating the preferred conformation of the molecule in solution. nih.govnih.gov For example, a NOESY correlation between the proton at C3 and specific bridgehead protons can confirm the stereochemical arrangement.
A detailed analysis of ¹H NMR data, including coupling patterns, is instrumental in conformational studies. nih.gov
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms, which can be useful in assessing molecular symmetry.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. This information is vital for assigning the carbon signals correctly. nih.gov
The chemical shifts in ¹³C NMR are also sensitive to the conformational state of the molecule, making it a key technique for distinguishing between different isomers.
Table 1: Representative NMR Data for 9-Azabicyclo[3.3.1]nonane Derivatives (Note: Specific chemical shifts for this compound can vary based on solvent and experimental conditions. The data below is illustrative for related structures.)
| Technique | Typical Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals for bridgehead, methylene, and methine protons. | Electronic environment, proton connectivity. |
| COSY/DQCOSY | Cross-peaks indicating J-coupling between adjacent protons. | Spin systems and proton-proton connectivity. nih.govorgsyn.org |
| NOESY | Cross-peaks indicating through-space proximity of protons. | Stereochemistry and conformational preferences. nih.govnih.gov |
| ¹³C NMR | Signals for each unique carbon atom in the molecule. | Carbon framework and molecular symmetry. nih.gov |
| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | Carbon type identification. nih.gov |
| HSQC | Correlations between directly bonded ¹H and ¹³C nuclei. | Unambiguous ¹H and ¹³C assignments. nih.govorgsyn.org |
| HMBC | Correlations between ¹H and ¹³C nuclei separated by 2-3 bonds. | Long-range connectivity and structural confirmation. nih.gov |
Quantitative NMR (qNMR) is a highly accurate method for determining the purity and yield of this compound without the need for a compound-specific reference standard. By integrating the signals of the analyte against those of a certified internal standard of known concentration, the absolute quantity of the compound can be determined. ox.ac.uk
The process involves carefully preparing a sample with a known mass of the analyte and the internal standard. ox.ac.uk Parameters for data acquisition must be optimized to ensure a quantitative response, such as using a long relaxation delay. ox.ac.uk The purity is then calculated by comparing the integral areas of specific, well-resolved protons of this compound with those of the internal standard. orgsyn.org This technique has been successfully applied in the synthesis of related 9-azabicyclo[3.3.1]nonane derivatives to determine reaction yields and product purity. orgsyn.org
The 9-azabicyclo[3.3.1]nonane ring system can exist in several conformations, most notably the chair-chair (CC) and chair-boat (CB) forms. NMR spectroscopy is a primary tool for elucidating the predominant conformation in solution.
The chemical shifts of both protons and carbons are highly sensitive to the local geometry. For instance, in related azabicycles, steric compression between the nitrogen's lone pair and an axial proton can cause a significant downfield shift for that proton, which is observable in the ¹H NMR spectrum. nih.govacs.org
Proton-proton coupling constants (³JHH) are also diagnostic of the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the geometry of the six-membered rings can be inferred. For example, a large coupling constant between two vicinal protons often indicates a diaxial relationship, which is characteristic of a chair conformation. Detailed analysis of coupling patterns can help distinguish between chair and boat forms of the piperidine (B6355638) ring. nih.gov Studies on similar bicyclic systems have demonstrated that the presence of an intramolecular hydrogen bond can favor a chair-boat conformation. researchgate.net
Quantitative NMR (qNMR) for Yield and Purity Determination
X-ray Diffraction Analysis
While NMR provides information about the conformation in solution, single-crystal X-ray diffraction offers an unambiguous determination of the molecular structure in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
For 9-azabicyclo[3.3.1]nonane derivatives, X-ray diffraction has been crucial in confirming the chair-chair or chair-boat conformations of the bicyclic system. nih.govtandfonline.com For example, analysis of related structures has shown that while some derivatives adopt a chair-chair conformation, others with different substitution patterns may prefer a chair-boat arrangement in the solid state. nih.govresearchgate.net This information is critical for understanding the fundamental conformational preferences of the ring system and how they are influenced by substituents.
Table 2: Illustrative Crystallographic Data for a Substituted 3-Thia-7-azabicyclo[3.3.1]nonan-9-one (Note: This data is for a related heterocyclic compound and serves to illustrate the type of information obtained from X-ray diffraction.)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | tandfonline.com |
| Space Group | P1 | tandfonline.com |
| a (Å) | 6.216 (3) | tandfonline.com |
| b (Å) | 10.507 (5) | tandfonline.com |
| c (Å) | 15.335 (6) | tandfonline.com |
| α (°) | 86.64 (4) | tandfonline.com |
| β (°) | 86.66 (4) | tandfonline.com |
| γ (°) | 98.51 (5) | tandfonline.com |
| Volume (ų) | 986.55 | tandfonline.com |
| Conformation | Boat (N-ring), Chair (S-ring) | tandfonline.com |
Mass Spectrometry (MS) for Structural Elucidation
Mass spectrometry is a powerful analytical technique employed for the structural elucidation of this compound and its derivatives. This method provides critical information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the confirmation of its molecular weight and elemental composition.
In research settings, Electrospray Ionization (ESI) is a commonly utilized soft ionization technique that allows the analysis of the intact molecule with minimal fragmentation. The molecule is typically protonated to form the pseudomolecular ion [M+H]⁺. For this compound, which has a molecular weight of 141.21 g/mol , the expected mass in ESI-MS would be approximately m/z 142, corresponding to the [M+H]⁺ ion. google.com This analysis confirms the successful synthesis of the target compound.
High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass and elemental formula with high accuracy. For instance, in the analysis of related precursors like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), HRMS provides precise mass measurements that distinguish it from other compounds with the same nominal mass. rsc.org
Research findings have demonstrated the use of ESI-MS to confirm the identity of various derivatives. For example, the N-benzylated version, exo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, shows a corresponding [M+H]⁺ peak at m/z 232, confirming the addition of the benzyl (B1604629) group. google.com
Table 1: ESI-MS Data for this compound and a Related Derivative
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ion | Observed m/z |
|---|---|---|---|---|
| exo-9-Azabicyclo[3.3.1]nonan-3-ol | C₈H₁₅NO | 141.21 | [M+H]⁺ | 142 google.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule, thereby confirming the chemical structure of this compound. rtilab.com The FT-IR instrument passes infrared radiation through a sample; specific functional groups absorb energy at characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule. rtilab.comspectroscopyonline.com
For this compound, the most significant absorption bands are those corresponding to the hydroxyl (-OH) and amine (N-H) functional groups. The presence of the alcohol is confirmed by a strong, broad absorption band characteristic of O-H stretching, which typically appears in the region of 3200-3600 cm⁻¹. The secondary amine within the bicyclic structure gives rise to an N-H stretching vibration, which is often observed in the 3200-3500 cm⁻¹ range, sometimes overlapping with the O-H band.
Other key peaks include C-H stretching vibrations from the aliphatic ring structure, found just below 3000 cm⁻¹, and C-O stretching of the secondary alcohol, which typically appears in the 1000-1200 cm⁻¹ region. researchgate.net The unique pattern of peaks in the fingerprint region (below 1500 cm⁻¹) is highly characteristic of the molecule as a whole. innovatechlabs.com By comparing the obtained spectrum with reference spectra or by analyzing the presence and position of these key bands, researchers can verify the successful synthesis and structural integrity of the compound.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|
| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad |
| Amine (N-H) | Stretching | 3200 - 3500 | Moderate |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| C-N | Stretching | 1020 - 1250 | Moderate to Weak |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. moravek.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase. moravek.com The separation is based on the differential interactions of the analyte and impurities with the stationary and mobile phases, allowing for precise quantification of the main compound and any contaminants. moravek.comejgm.co.uk
Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose. In published methodologies for related compounds, a C18 column is often used as the stationary phase. ejgm.co.ukorgsyn.org A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is used to resolve the compound from its precursors and by-products. orgsyn.org Detection is typically performed using an ultraviolet (UV) detector, as the compound may lack a strong chromophore for detection at higher wavelengths.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For pharmaceutical intermediates, purity levels are often required to be high, with reports indicating purities of ≥98% or ≥99% for this compound and its salts, as confirmed by HPLC. lookchem.com The validation of the HPLC method according to ICH guidelines ensures its accuracy, precision, and reliability for quality control purposes. ejgm.co.uk
Table 3: Example of HPLC Conditions for Analysis of Related Azabicyclo Compounds
| Parameter | Condition |
|---|---|
| Column | Waters Atlantis T3 (150 mm × 4.6 mm × 3.0 µm) orgsyn.org |
| Mobile Phase A | 0.1% H₃PO₄ in Water orgsyn.org |
| Mobile Phase B | Acetonitrile orgsyn.org |
| Flow Rate | 0.5 mL/min orgsyn.org |
| Column Temperature | 40 °C orgsyn.org |
| Detection | UV |
| Injection Volume | 20 µL ejgm.co.uk |
| Elution Type | Gradient orgsyn.org |
Gas Chromatography (GC) for Reaction Conversion Monitoring
Gas Chromatography (GC) is a valuable analytical tool for monitoring the progress of chemical reactions during the synthesis of this compound. This technique is particularly well-suited for volatile and thermally stable compounds. It allows chemists to track the consumption of reactants and the formation of products over time, enabling the optimization of reaction conditions such as temperature, pressure, and catalyst loading.
A primary synthetic route to this compound involves the reduction of the corresponding ketone, 9-Azabicyclo[3.3.1]nonan-3-one. GC can effectively separate the starting ketone from the resulting alcohol product based on their different boiling points and interactions with the GC column's stationary phase. By taking small aliquots from the reaction mixture at various time points and analyzing them by GC, the conversion rate can be calculated.
For example, in the catalytic hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives, monitoring the reaction is crucial to determine the point of completion. Research on similar reductions reports achieving >99% conversion, a figure that is typically determined by chromatographic methods like GC or HPLC. The GC analysis would show the peak corresponding to the starting ketone diminishing while the peak for the alcohol product grows, allowing for a quantitative assessment of the reaction's efficiency.
Table 4: General GC Parameters for Reaction Monitoring
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column with a polar stationary phase (e.g., Carbowax or similar) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) |
Emerging Research Frontiers and Future Perspectives for 9 Azabicyclo 3.3.1 Nonan 3 Ol
Development of Novel Stereoselective Synthetic Methodologies for Enantiopure Compounds
The biological activity of 9-azabicyclo[3.3.1]nonan-3-ol derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure compounds is a significant area of research.
One prominent method involves the stereoselective reduction of the precursor, 9-azabicyclo[3.3.1]nonan-3-one. The use of ruthenium complex catalysts, such as RuCl[(S)-BINAP], in the hydrogenation of 9-azabicyclo[3.3.1]nonan-3-one derivatives has been shown to yield the endo-3-hydroxy derivative with high enantioselectivity. This approach is favored for its mild reaction conditions and high selectivity, making it suitable for large-scale production. Another method involves a Mannich reaction with glutaraldehyde, 3-oxopentanedioic acid, and benzylamine (B48309) to create a bicyclic ketone intermediate, which is then stereoselectively reduced to the 3-endo-alcohol derivative.
Lipases, such as those from Candida rugosa, are also employed in the kinetic resolution of racemic diols of 9-azabicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net This enzymatic approach allows for the separation of enantiomers, providing access to chirally pure building blocks. researchgate.net Additionally, diastereoselective aldol (B89426) reactions using lithium diisopropylamide (LDA) can produce enantiomerically enriched products, and racemic mixtures can be resolved through chiral column chromatography.
Exploration of Undiscovered Pharmacological Targets for Azabicyclic Scaffolds
The rigid conformation of the 9-azabicyclo[3.3.1]nonane scaffold makes it an attractive framework for designing ligands that can interact with a variety of biological targets with high affinity and selectivity. While derivatives have been explored for their effects on known targets, there is ongoing research to identify novel pharmacological applications.
Derivatives of the related 3-oxa-9-azabicyclo[3.3.1]nonane have shown potential in treating neurodegenerative disorders and psychotic conditions by modulating neurotransmitter systems. The core structure's ability to interact with biological molecules suggests potential roles in cell signaling pathways and gene expression modulation. smolecule.com
Recent studies have focused on expanding the therapeutic applications of azabicyclic compounds. For example, derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine have been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), indicating potential for treating neurological disorders. smolecule.com Furthermore, certain derivatives have been investigated for their analgesic properties, suggesting they may be useful in pain management. ontosight.ai The exploration of azabicyclic scaffolds as inhibitors of monoamine transporters and sigma (σ) receptors also represents a promising avenue for the development of treatments for neuropsychiatric disorders. nih.govnih.gov
Rational Design of this compound Analogs with Enhanced Biological Profile
Rational drug design strategies are being employed to create analogs of this compound with improved biological activity, selectivity, and pharmacokinetic properties. This involves modifying the core scaffold with various substituents to optimize interactions with specific biological targets. ontosight.ai
Structure-activity relationship (SAR) studies are crucial in this process. For instance, in the development of AMPA receptor modulators, introducing tricyclic frameworks and screening different substituents at key positions has been shown to improve potency. Similarly, for nicotinic acetylcholine receptor ligands, the positioning and nature of substituents on the azabicyclic core significantly influence their pharmacological properties. smolecule.com
Computational modeling, such as Density Functional Theory (DFT), is used to predict the transition states of reactions and optimize the stereochemical outcomes of synthetic routes. This allows for a more targeted approach to designing analogs with desired conformations for enhanced biological activity.
Applications in Chemical Biology (e.g., as Molecular Probes for Receptor Studies)
The unique structural features of this compound and its derivatives make them suitable for use as molecular probes in chemical biology. These probes can be used to study the structure, function, and localization of receptors and other biological targets.
For example, a derivative of granisetron (B54018), which contains the 9-azabicyclo[3.3.1]nonane core, has been appended with a BODIPY fluorophore. This fluorescently tagged molecule was shown to specifically bind to 5-HT3A receptors in mammalian cells, demonstrating its utility as a biophysical probe for studying this receptor. lookchem.com The development of such probes allows for the visualization and characterization of receptor dynamics in living systems.
Investigation into Prodrug Strategies and Advanced Delivery Systems for the Scaffold
To improve the therapeutic potential of this compound-based compounds, researchers are exploring prodrug strategies and advanced delivery systems. Prodrugs are inactive or less active precursors that are converted into the active drug in the body. This approach can enhance properties such as solubility, stability, and bioavailability.
While specific research on prodrugs of this compound is still emerging, the principles of prodrug design are applicable. For instance, the hydroxyl group at the 3-position could be esterified to create a more lipophilic prodrug that can more easily cross cell membranes before being hydrolyzed to the active alcohol.
Advanced delivery systems, such as those based on self-assembling materials, are also being investigated for azabicyclic compounds. For example, derivatives of 1-azabicyclo[3.2.2]nonan-3-amine have been studied for their potential use in targeted drug delivery due to their ability to self-assemble into supramolecular structures. smolecule.com
Potential in Agrochemical Development
The 9-azabicyclo[3.3.1]nonane scaffold is also being explored for its potential in the development of new agrochemicals, such as pesticides and herbicides. smolecule.comucsb.edu The rigid structure of these compounds can lead to high selectivity for their target pests, potentially reducing off-target effects.
An endo-9-azabicyclo[3.3.1]nonan-3-ol derivative is considered a useful intermediate for the production of agrochemicals. google.compatsnap.com The acaricide acynonapyr, for example, was developed through structural modifications of azabicyclic moieties, leading to a compound with good activity against spider mites. jst.go.jp The synthesis of azabicyclic compounds that are underexploited in current agrochemical discovery efforts is an active area of research. nih.gov
Table 1: Research on Azabicyclic Scaffolds in Agrochemicals
| Agrochemical Application | Key Findings | Reference(s) |
|---|---|---|
| Insecticides | Azabicyclic compounds have been investigated as potential insecticides. | acs.org |
| Fungicides | Cyclopropylaminopyrimidine fungicides incorporating azabicyclic structures have been developed. | acs.org |
| Acaricides | Acynonapyr, an acaricide, was developed from an azabicyclic lead structure. | jst.go.jpnih.gov |
Advancements in Materials Science Applications
The unique structural and chemical properties of azaheterocyclic compounds, including this compound, make them promising building blocks for advanced materials. openaccessjournals.com Their rigid frameworks can be incorporated into polymers to enhance mechanical and thermal properties.
Azaheterocycles have a wide range of applications in materials science, including as electroluminescent materials, fluorescent sensors, and components of molecular logic gates. openaccessjournals.com The nitrogen atom in the bicyclic structure can participate in coordination with metals, opening up possibilities for the creation of novel metal-organic frameworks (MOFs) and other functional materials. While specific applications of this compound in this field are still being explored, the broader class of azabicyclic compounds shows significant potential. smolecule.comevitachem.com
Q & A
Q. What are the optimal synthetic routes for 9-Azabicyclo[3.3.1]nonan-3-ol, and how can reaction parameters be systematically optimized?
Methodological Answer: Synthesis of this compound typically involves cyclization of precursor amines or ketones under acidic or catalytic conditions. For optimization:
- Factorial Design : Use a 2<sup>k</sup> factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, highlights factorial design as a robust tool for identifying critical parameters in chemical reactions.
- Characterization : Confirm product purity via HPLC (≥98%, as per supplier specifications in ) and structural validation through <sup>1</sup>H/<sup>13</sup>C NMR (referencing conformational studies in ).
- Yield Improvement : Test alternative catalysts (e.g., Raney nickel, as used in hydrogenolysis of similar bicyclic systems in ).
Table 1 : Example Reaction Parameters for Cyclization
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | +25% efficiency |
| Solvent | THF, EtOH, DCM | EtOH | Improved solubility |
| Catalyst Loading | 1–5 mol% | 3 mol% | Balanced kinetics |
Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic techniques?
Methodological Answer:
- NMR Analysis : Assign stereochemistry using <sup>1</sup>H NMR coupling constants (e.g., axial vs. equatorial protons in bicyclic systems) and NOE experiments. cites conformational studies of similar N-substituted derivatives using NOESY.
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives (e.g., hydrochloride salts in ).
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm<sup>-1</sup>, ketone C=O at ~1700 cm<sup>-1</sup>, as in ).
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in asymmetric catalysis?
Methodological Answer:
- DFT Modeling : Calculate transition-state energies for stereoselective reactions (e.g., hydroxyl group participation in hydrogen bonding). references GIAO DFT calculations for N-oxide analogs to predict electronic environments.
- Docking Studies : Simulate interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids) to design enantioselective syntheses.
- Validation : Compare computed vs. experimental optical rotations or HPLC chiral column retention times.
Table 2 : Key DFT Parameters for Reactivity Prediction
| Property | Computational Level | Basis Set | Key Insight |
|---|---|---|---|
| Transition State | B3LYP/6-31G(d,p) | Polarizable | Axial hydroxyl stabilizes TS |
| HOMO-LUMO Gap | M06-2X/cc-pVTZ | Diffuse | Electron-rich N enhances nucleophilicity |
Q. How should researchers address contradictions in reported solubility and stability data for this compound derivatives?
Methodological Answer:
- Replication Studies : Reproduce conditions from conflicting sources (e.g., reports solubility in EtOH, while notes hygroscopicity in hydrochloride salts).
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) or humidity chambers to assess degradation pathways.
- Analytical Harmonization : Standardize purity assays (e.g., HPLC with UV/ELSD detection) across studies to eliminate variability.
Q. What strategies are effective for enantioselective synthesis of this compound analogs?
Methodological Answer:
- Chiral Auxiliaries : Introduce temporary stereogenic centers (e.g., benzyl groups in ) for later removal.
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) to induce chirality during cyclization.
- Kinetic Resolution : Use lipases or transition-metal catalysts to separate enantiomers (referencing hydrogenolysis methods in ).
Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., ’s benzyl derivatives) and test against target enzymes/receptors.
- In Silico Screening : Perform molecular docking with protein databases (e.g., PDB) to prioritize high-potential candidates.
- Toxicity Profiling : Use Ames tests or zebrafish models to assess mutagenicity (as advised in for lab-safe practices).
Key Notes for Experimental Design
- Safety : Adhere to GHS protocols (e.g., H302/H315 warnings in ) for handling irritants/toxic derivatives.
- Data Reproducibility : Document batch-specific variations (e.g., purity ≥99% in vs. 95% in ).
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational and biological assays for holistic insights (as in ’s theoretical-practical framework).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
